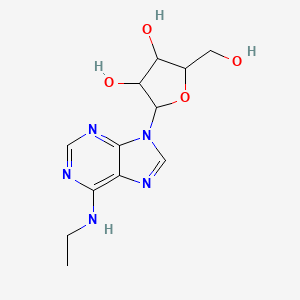

n6-Ethyladenosine

Descripción general

Descripción

N6-Ethyladenosine is a modified form of adenosine . It is involved in various biological processes, especially in the regulation of gene expression .

Synthesis Analysis

N6-methyladenosine (m6A) is one of the epigenetic modifications of RNA. The addition of this chemical mark to RNA molecules regulates gene expression by affecting the fate of the RNA molecules . This posttranscriptional RNA modification is reversible and regulated by methyltransferase “writers” and demethylase “erasers” .

Molecular Structure Analysis

N6-methyladenosine refers to the methylation of the sixth N atom of adenine in RNA molecules . This modification occurs near stop codons, in 5’- and 3’- untranslated regions, in long internal exons, and in the shared sequence RRACH (R = G/A and H = A/C/U) .

Chemical Reactions Analysis

The global dynamics in a variety of biological processes can be revealed by mapping transcriptional m6A sites . The identification of m6A sites is mainly carried out by experiment and prediction methods, based on high-throughput sequencing and machine learning model respectively .

Physical And Chemical Properties Analysis

According to PubChem, the molecular weight of n6-Ethyladenosine is 295.29 g/mol . It has 4 hydrogen bond donor count and 8 hydrogen bond acceptor count .

Aplicaciones Científicas De Investigación

Comprehensive Analysis of N6-Ethyladenosine Applications

N6-Ethyladenosine is a derivative of adenosine with an ethyl group attached to the nitrogen at the 6th position of the adenine base. This modification can impact various biological processes and has potential applications in scientific research. Below is a detailed analysis of six unique applications of N6-Ethyladenosine, each discussed under a separate heading.

Epigenetic Regulation in Cancer: N6-Ethyladenosine plays a role in the epigenetic regulation of gene expression. It has been found to be involved in the progression of certain cancers. The modification of RNA by N6-Ethyladenosine can affect the stability and translation of messenger RNAs, influencing the expression of oncogenes or tumor suppressor genes .

Immune Cell Function: Research indicates that N6-Ethyladenosine modifications can regulate the function of immune cells. This includes aspects such as the production, activation, polarization, and migration of myeloid cells, which are crucial in the body’s immune response .

Inflammation-Related Diseases: N6-Ethyladenosine has been implicated in the regulation of inflammation-related diseases. It affects the function of myeloid cells, which play a significant role in inflammatory responses and could be a novel regulatory factor for such conditions .

Hematopoiesis and Leukemia: The modification of RNA by N6-Ethyladenosine is significant in the process of hematopoiesis—the formation of blood cellular components. Abnormalities in these modifications can contribute to the development of acute myeloid leukemia, affecting the stability and efficiency of RNA translation in hematopoietic stem cells .

Neurological Disorders: N6-Ethyladenosine may also have implications in neurological disorders. The modification of RNA in the nervous system can influence the expression of genes associated with neurodegenerative diseases, although specific studies on N6-Ethyladenosine in this context are still emerging.

Viral Infections: The role of N6-Ethyladenosine in viral RNA can influence the life cycle of viruses. Modifications by N6-Ethyladenosine can affect viral replication and the host’s antiviral response, presenting potential avenues for antiviral therapy research.

Metabolic Regulation: N6-Ethyladenosine modifications can impact metabolic pathways by affecting the translation of enzymes and other proteins involved in metabolism. This can have far-reaching effects on cellular energy balance and metabolic diseases.

RNA Methylation Research Techniques: Finally, N6-Ethyladenosine is important in the development of techniques for studying RNA methylation. It serves as a model compound for understanding the dynamics of RNA modifications and their detection, which is crucial for advancing epitranscriptomics research .

Mecanismo De Acción

Target of Action

N6-Ethyladenosine is a derivative of N6-Methyladenosine (m6A), which is the most common and abundant modification in eukaryotic mRNA . The primary targets of N6-Ethyladenosine are likely to be similar to those of m6A. These targets include various types of RNAs, such as mRNA, long noncoding RNAs (lncRNAs), microRNAs (miRNAs), small nuclear RNAs (snRNAs), small nucleolar RNAs (snoRNAs), and ribosomal RNAs (rRNAs) . These RNA targets play crucial roles in various cellular processes, including transcription, translation, and degradation .

Mode of Action

N6-Ethyladenosine likely interacts with its RNA targets in a manner similar to m6A. The m6A modification affects the fates of modified RNAs, including their stability, splicing, and/or translation . This suggests that N6-Ethyladenosine could also influence these processes, thereby playing important roles in posttranscriptional regulation.

Biochemical Pathways

The biochemical pathways affected by N6-Ethyladenosine are likely to be those influenced by m6A. For instance, m6A modifications have been found to be involved in the generation, activation, polarization, migration, and pyroptosis of various myeloid cells . Therefore, N6-Ethyladenosine could potentially affect similar pathways and their downstream effects.

Result of Action

The molecular and cellular effects of N6-Ethyladenosine’s action are likely to be similar to those of m6A. For instance, m6A has been shown to play important roles in posttranscriptional regulation, affecting the stability, splicing, and/or translation of modified RNAs . Therefore, N6-Ethyladenosine could potentially have similar effects.

Action Environment

The action, efficacy, and stability of N6-Ethyladenosine could be influenced by various environmental factors. For example, the level of m6A is known to be highly dynamic, varying during development and in response to cellular stress . Therefore, it is plausible that the action of N6-Ethyladenosine could also be influenced by similar factors.

Safety and Hazards

Direcciones Futuras

Research on m6A methylation modification has recently increased due to its important role in regulating cancer progression . In the future, more research is needed to further understand the roles of N6-methyladenosine and its target regulatory noncoding RNAs in tumors . Also, the crosstalk between m6A and circular RNAs is a promising area for future research .

Propiedades

IUPAC Name |

(2R,3R,4S,5R)-2-[6-(ethylamino)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N5O4/c1-2-13-10-7-11(15-4-14-10)17(5-16-7)12-9(20)8(19)6(3-18)21-12/h4-6,8-9,12,18-20H,2-3H2,1H3,(H,13,14,15)/t6-,8-,9-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHXVYOLWYFZWKE-WOUKDFQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

n6-Ethyladenosine | |

CAS RN |

14357-08-5 | |

| Record name | ADENOSINE, N-ETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5D56H6D7ZZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

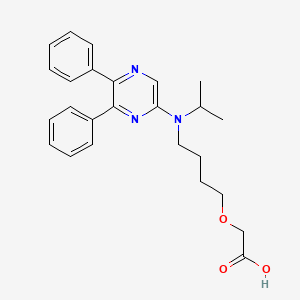

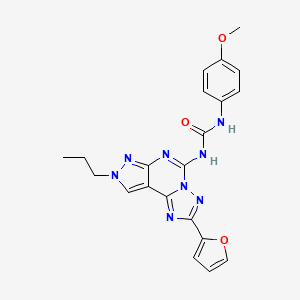

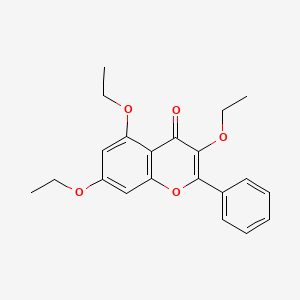

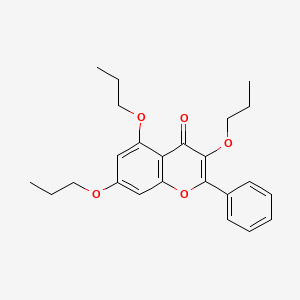

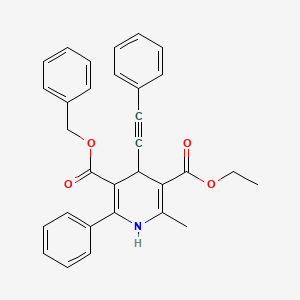

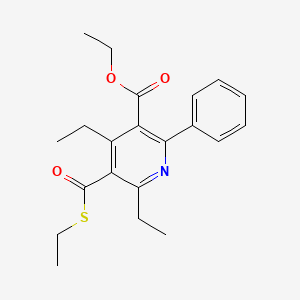

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-amino-5-(thiophen-2-yl)phenyl)-6-(2-oxo-1-oxa-3,8-diazaspiro[4.5]decan-8-yl)nicotinamide](/img/structure/B1676818.png)

![4-Methoxy-7-(2-phenylethenyl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B1676822.png)

![3,5-diethyl 2-methyl-6-phenyl-4-[(E)-2-phenylethenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B1676824.png)

![N-(9-chloro-2-furan-2-yl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)benzamide](/img/structure/B1676826.png)

![N-(4-acetylphenyl)-2-[4-(2,6-dioxo-1,3-dipropyl-7H-purin-8-yl)phenoxy]acetamide](/img/structure/B1676831.png)